4-fluoro-N-(4-isopropylphenyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide
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Overview
Description
4-fluoro-N-(4-isopropylphenyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorine atom, an isopropyl group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-isopropylphenyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Fluorobenzamide Core: This step involves the introduction of a fluorine atom into the benzamide structure. Common reagents include fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Methoxyphenyl Piperazine: This step involves the reaction of 4-methoxyphenylpiperazine with the intermediate compound, typically under basic conditions using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-isopropylphenyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Substituted benzamides and piperazines.
Scientific Research Applications
4-fluoro-N-(4-isopropylphenyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-isopropylphenyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methylphenyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide
- 4-chloro-N-(4-isopropylphenyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide
- 4-fluoro-N-(4-isopropylphenyl)-3-((4-(4-hydroxyphenyl)piperazin-1-yl)sulfonyl)benzamide
Uniqueness
4-fluoro-N-(4-isopropylphenyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the isopropyl group and the methoxyphenyl piperazine moiety also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O4S/c1-19(2)20-4-7-22(8-5-20)29-27(32)21-6-13-25(28)26(18-21)36(33,34)31-16-14-30(15-17-31)23-9-11-24(35-3)12-10-23/h4-13,18-19H,14-17H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMXUMGIUCVCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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